(2-Ethyl-1H-benzimidazol-1-yl)acetic acid
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Overview
Description
(2-Ethyl-1H-benzimidazol-1-yl)acetic acid is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is a derivative of benzimidazole, a bicyclic heterocyclic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties .
Preparation Methods
The synthesis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of 2-ethylbenzimidazole with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the benzimidazole nitrogen . The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified by recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(2-Ethyl-1H-benzimidazol-1-yl)acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields . Major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted benzimidazole derivatives and their oxidized or reduced forms .
Scientific Research Applications
(2-Ethyl-1H-benzimidazol-1-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microorganisms by binding to their DNA or RNA . In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
(2-Ethyl-1H-benzimidazol-1-yl)acetic acid can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Similar in structure but with a methyl group instead of an ethyl group, it exhibits different biological activities and chemical reactivity.
2-Phenylbenzimidazole: Contains a phenyl group, leading to distinct pharmacological properties and applications.
5,6-Dimethylbenzimidazole: A derivative with two methyl groups, known for its role as a component of vitamin B12.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-(2-ethylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15/h3-6H,2,7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOOJAWBQBWGRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344132 |
Source
|
Record name | (2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54980-96-0 |
Source
|
Record name | (2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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